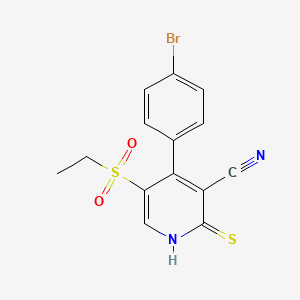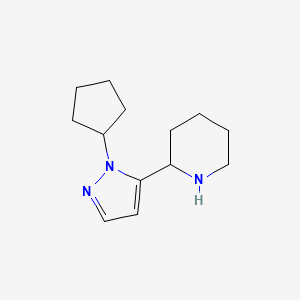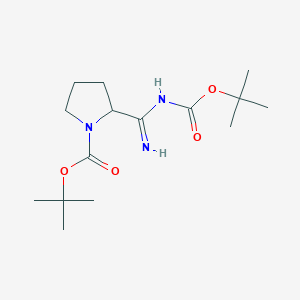
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a bromophenyl group, an ethylsulfonyl group, and a thioxo group attached to a dihydropyridine ring
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the bromophenyl, ethylsulfonyl, and thioxo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Dihydropyridine Ring: This step often involves the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Addition of the Ethylsulfonyl Group: This step typically involves sulfonation reactions using ethylsulfonyl chloride or similar reagents.
Incorporation of the Thioxo Group: This can be done through thiolation reactions using sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Addition: The compound can undergo addition reactions with various electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific transformation desired. Major products formed from these reactions can include derivatives with modified functional groups or new structural motifs.
Scientific Research Applications
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases.
Industry: It may be used in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interactions with molecular targets and pathways within biological systems. The specific molecular targets can include enzymes, receptors, or other proteins, and the compound may exert its effects through binding, inhibition, or activation of these targets. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
4-Bromophenyl 4-bromobenzoate: This compound has a similar bromophenyl group but differs in its overall structure and functional groups.
4-Bromophenyl methyl sulfone: This compound contains a bromophenyl group and a sulfone group, but lacks the dihydropyridine and thioxo groups.
4-[(4-Bromophenyl)ethynyl]pyridine: This compound features a bromophenyl group and a pyridine ring, but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C14H11BrN2O2S2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-2-21(18,19)12-8-17-14(20)11(7-16)13(12)9-3-5-10(15)6-4-9/h3-6,8H,2H2,1H3,(H,17,20) |
InChI Key |
ROZJUJILJQZFOH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)


![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)

![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)

